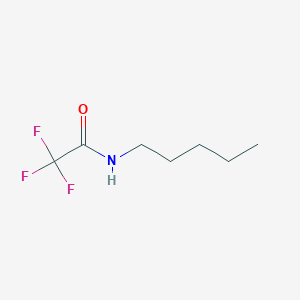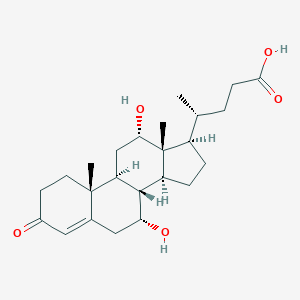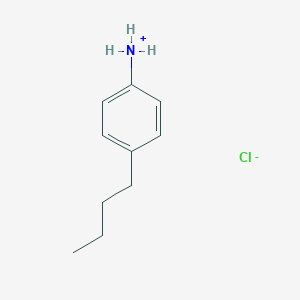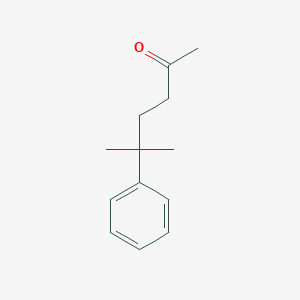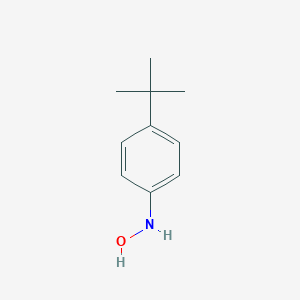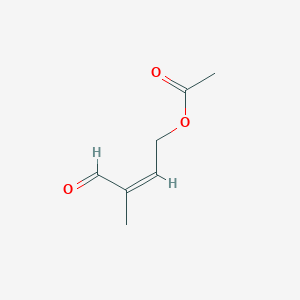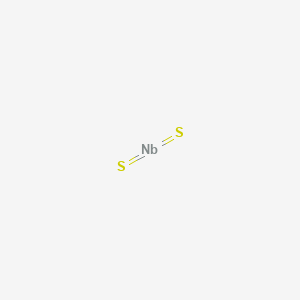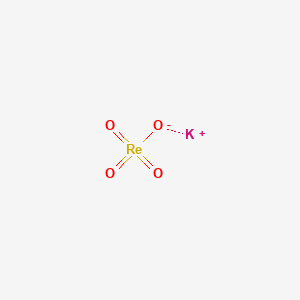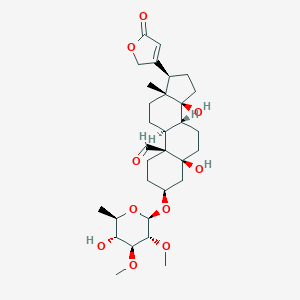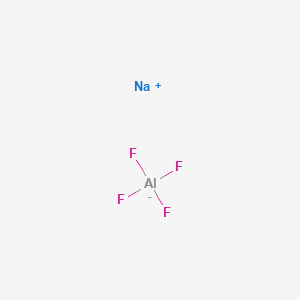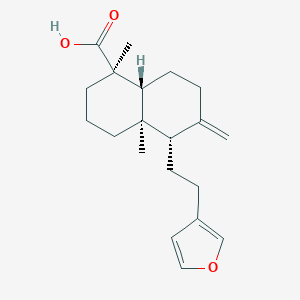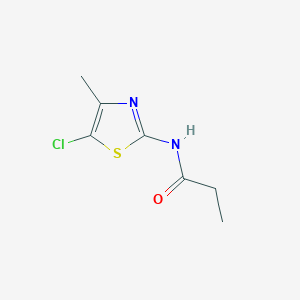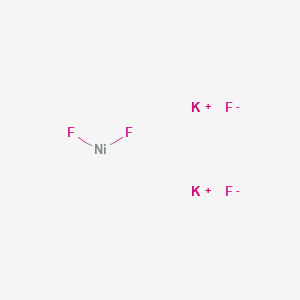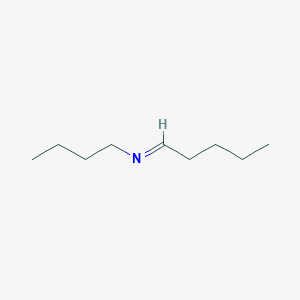
1-Butanamine, N-pentylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-pentylidene-, also known as N-pentylidene-1-butanamine or PBA, is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in scientific research. PBA has gained significant attention due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of PBA is not fully understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept an electron pair. PBA can form a complex with various molecules, such as aldehydes and ketones, through the formation of a covalent bond. This interaction can lead to the formation of chiral compounds, which have important applications in the pharmaceutical industry.
Biochemische Und Physiologische Effekte
PBA has been studied for its biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro, which suggests its potential use in cancer therapy. PBA has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, which makes it a potential candidate for the development of antibacterial agents. Additionally, PBA has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. PBA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, PBA has some limitations. It is highly reactive and can form by-products, which can complicate the analysis of experimental results. Additionally, PBA can be toxic and should be handled with care.
Zukünftige Richtungen
For PBA research include the development of new synthetic routes, investigation of potential applications in the treatment of diseases, and further investigation of its mechanism of action.
Synthesemethoden
The synthesis of PBA involves the reaction between butan-1-amine and pentanal in the presence of an acid catalyst. The reaction produces PBA as the main product, along with other by-products. The purity of PBA can be improved by using different purification techniques, such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
PBA has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the synthesis of chiral amines, which are important building blocks in the pharmaceutical industry. PBA has also been used as a ligand in asymmetric catalysis, which is a crucial step in the synthesis of various organic compounds. Additionally, PBA has been used as a reagent in the preparation of new materials, such as metal-organic frameworks and covalent organic frameworks.
Eigenschaften
CAS-Nummer |
10599-77-6 |
|---|---|
Produktname |
1-Butanamine, N-pentylidene- |
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-butylpentan-1-imine |
InChI |
InChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DQUFJSBUTDTRNC-UHFFFAOYSA-N |
SMILES |
CCCCC=NCCCC |
Kanonische SMILES |
CCCCC=NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



